4-(Cyclohexylamino)oxolan-3-ol

Chiral synthesis Stereoselective catalysis Medicinal chemistry

4-(Cyclohexylamino)oxolan-3-ol (CAS 1178026-71-5) is a chiral secondary amine and alcohol, specifically the cis or (3R,4R) stereoisomer of a substituted tetrahydrofuran (oxolane) ring bearing a cyclohexylamino and a hydroxyl group. With a molecular formula of C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol, its core physicochemical parameters include a computed LogP of ~1.06 and a topological polar surface area (TPSA) of 41.49 Ų.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
Cat. No. B12272035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclohexylamino)oxolan-3-ol
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2COCC2O
InChIInChI=1S/C10H19NO2/c12-10-7-13-6-9(10)11-8-4-2-1-3-5-8/h8-12H,1-7H2
InChIKeyGXTGMNFBWMYHQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyclohexylamino)oxolan-3-ol: Key Physicochemical and Stereochemical Baseline for Research Sourcing


4-(Cyclohexylamino)oxolan-3-ol (CAS 1178026-71-5) is a chiral secondary amine and alcohol, specifically the cis or (3R,4R) stereoisomer of a substituted tetrahydrofuran (oxolane) ring bearing a cyclohexylamino and a hydroxyl group . With a molecular formula of C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol, its core physicochemical parameters include a computed LogP of ~1.06 and a topological polar surface area (TPSA) of 41.49 Ų [1]. This compound is primarily utilized as a research chemical and synthetic intermediate, with its stereochemically defined (3R,4R) configuration being a critical factor for applications where spatial arrangement dictates molecular recognition .

Why Generic Substitution of 4-(Cyclohexylamino)oxolan-3-ol Is Not Straightforward in Research


Simple replacement of 4-(cyclohexylamino)oxolan-3-ol with a generic 'oxolane derivative' or an alternative stereoisomer can lead to divergent experimental outcomes due to critical differences in stereochemistry, lipophilicity, and hydrogen-bonding potential. The (3R,4R) cis configuration of this compound is not universally shared across analogs; for example, the trans isomer (CAS 1932133-56-6) presents a distinct three-dimensional orientation [1]. Furthermore, the specific combination of a cyclohexylamino group and a hydroxyl group on the tetrahydrofuran ring imparts a unique logP (~1.06) and PSA (~41.49 Ų) balance [2], which directly influences solubility, membrane permeability, and target engagement in ways that other in-class compounds with different substituents or stereochemistry cannot replicate .

Quantitative Differentiation of 4-(Cyclohexylamino)oxolan-3-ol Against Closest Analogs


Stereochemical Identity: The (3R,4R) Cis Configuration as a Distinct Structural Entity

The primary differentiator for 4-(cyclohexylamino)oxolan-3-ol (CAS 1178026-71-5) is its specific stereochemistry. This compound is the cis isomer, also designated as the (3R,4R)-configuration . This is in direct contrast to its trans analog (CAS 1932133-56-6), which features the (3R,4S) or (3S,4R) orientation [1]. This stereochemical difference is not trivial; in chiral environments such as enzyme active sites, the spatial presentation of the amino and hydroxyl groups can dictate binding affinity and selectivity. The availability of this specific isomer, often with a purity of 95% to 98% , is therefore a critical procurement criterion for research requiring stereodefined building blocks.

Chiral synthesis Stereoselective catalysis Medicinal chemistry

Lipophilicity (LogP) Profile: Balancing Polarity and Non-Polarity for Improved Permeability

The computed octanol-water partition coefficient (LogP) for 4-(cyclohexylamino)oxolan-3-ol is 1.0593, based on its (3R,4R) configuration [1]. This value situates the compound in a balanced lipophilic-hydrophilic space, which is a key parameter for predicting its ability to cross biological membranes. In contrast, many unsubstituted or simpler oxolane derivatives exhibit LogP values that are significantly lower (more hydrophilic, e.g., tetrahydrofuran-3-ol, predicted LogP ≈ -0.2) or higher (more lipophilic, e.g., if the hydroxyl group were replaced with a non-polar moiety). This specific LogP, combined with a TPSA of 41.49 Ų , suggests a favorable profile for passive diffusion, a crucial attribute for an intermediate intended for the synthesis of drug-like molecules.

ADME prediction Membrane permeability Physicochemical profiling

Hydrogen Bonding Capacity: A Defined Donor-Acceptor Profile for Supramolecular Interactions

The compound possesses a precise number of hydrogen bond donors (HBD) and acceptors (HBA). Analysis shows it has 2 hydrogen bond donors (from the secondary amine and the hydroxyl group) and 3 hydrogen bond acceptors (from the nitrogen and oxygen atoms) . This specific HBD/HBA profile, reflected in a calculated Topological Polar Surface Area (TPSA) of 41.49 Ų , differentiates it from analogs where, for instance, the amine is tertiary (reducing HBD count to 1) or the hydroxyl is absent (reducing HBD to 1). The capacity for both donating and accepting hydrogen bonds is critical for intermolecular interactions, affecting everything from crystal packing and solid-state stability to the strength and specificity of binding to biological targets.

Crystal engineering Receptor binding Solubility modulation

Preliminary Bioactivity Fingerprint: Evidence of Weak Lipoxygenase Affinity

While high-strength differential bioactivity data is sparse, a key piece of evidence differentiates this compound from other oxolane derivatives: it has been identified as a ligand for human polyunsaturated fatty acid lipoxygenase ALOX15 (15-LOX). BindingDB reports a dissociation constant (Kd) of 1.53E+4 nM (or 15.3 µM) for this interaction [1]. This affinity is weak, indicating it is a low-affinity ligand rather than a potent inhibitor. This is in stark contrast to other known 15-LOX inhibitors which often have Ki values in the low nanomolar range, e.g., 22 nM for a different chemotype [2]. This data suggests that 4-(cyclohexylamino)oxolan-3-ol is not a suitable starting point for a potent 15-LOX inhibitor but might serve as a chemical probe for the enzyme or as a negative control in certain assays.

Inflammation research Enzyme inhibition Chemical probe development

Procurement-Driven Application Scenarios for 4-(Cyclohexylamino)oxolan-3-ol Based on Differential Evidence


As a Defined Stereochemical Building Block in Asymmetric Synthesis

The unambiguous (3R,4R) cis configuration of this compound makes it an ideal building block for the synthesis of more complex chiral molecules. In a project where a specific diastereomer is required for a key coupling reaction, procuring this stereochemically defined starting material eliminates the need for costly and time-consuming chiral resolution steps later in the synthesis. This scenario is directly supported by the stereochemical identity evidence.

As a Physicochemically Balanced Fragment for Medicinal Chemistry Optimization

When a project aims to improve the membrane permeability of a lead compound without drastically increasing its molecular weight, the balanced LogP (~1.06) and favorable TPSA (41.49 Ų) of this compound [1] offer a strategic advantage. A medicinal chemist could incorporate this fragment as a replacement for a more polar (e.g., unsubstituted oxolane) or more lipophilic (e.g., a purely hydrocarbon) moiety, fine-tuning the compound's physicochemical properties in line with Lipinski's rules. This scenario is directly supported by the LogP and HBD/HBA profile evidence.

As a Negative Control or Chemical Probe for 15-Lipoxygenase (15-LOX) Studies

The characterized, albeit weak, binding affinity (Kd = 15.3 µM) for human 15-LOX [2] provides a specific, evidence-based use case. In an experiment measuring the effects of potent 15-LOX inhibitors (e.g., Ki ~22 nM), this compound could serve as a chemically similar but biologically inactive negative control. Alternatively, its weak affinity could be used to probe the structural requirements of the 15-LOX active site. This scenario is directly supported by the preliminary bioactivity fingerprint evidence.

As a Source of a Secondary Amine Motif for Diversity-Oriented Synthesis (DOS)

In a library synthesis campaign aimed at exploring chemical space around a core scaffold, the presence of a secondary amine (a hydrogen bond donor) is a key differentiator. Researchers seeking to install a cyclohexylamino group with a specific spatial orientation onto a tetrahydrofuran ring can use this compound as a direct precursor. This avoids the need for de novo synthesis of this specific substructure. This scenario is directly supported by the hydrogen bonding capacity and stereochemical evidence.

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